molecular formula C8H5BrO2 B3187730 5-Bromobenzofuran-2(3H)-one CAS No. 166386-69-2

5-Bromobenzofuran-2(3H)-one

Cat. No. B3187730
CAS RN: 166386-69-2
M. Wt: 213.03 g/mol
InChI Key: QIPSJPXUPBXGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobenzofuran-2(3H)-one is a chemical compound with the molecular weight of 241.04 . It is related to 5-Bromobenzofuran-2-carboxylic acid .


Synthesis Analysis

The synthesis of 5-Bromobenzofuran-2(3H)-one related compounds has been reported in several studies. For instance, 2-(azidomethyl)-5-bromobenzofuran was synthesized starting from 5-bromobenzofuran-2-carboxylic acid . Another study reported the synthesis of 5-bromo-7-methoxy benzofuran-2-ethyl carboxylate by condensing with diethylbromomelonate .


Chemical Reactions Analysis

5-Bromobenzofuran-2(3H)-one can undergo various chemical reactions. For example, the reaction of 5-bromo-2-(iodomethyl)benzofuran with sodium azide affords 2-(azidomethyl)-5-bromobenzofuran . This intermediate has been used for the preparation of a novel series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromobenzofuran-2(3H)-one include a molecular weight of 241.04 and a density of 1.5±0.1 g/cm3 . The boiling point is 328.3±22.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Useful Intermediates

5-Bromobenzofuran-2(3H)-one can be used as a starting compound for the synthesis of useful intermediates such as 2-(azidomethyl)-5-bromobenzofuran . This compound is particularly useful in the preparation of a novel series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles .

Antimicrobial Activities

The compound has been used in the synthesis of 5-bromobenzofuran substituted 1,2,3-triazoles, which have been screened for their antimicrobial activities . This makes it a valuable compound in the development of new antimicrobial agents.

Synthesis of Schiff Bases

5-Bromobenzofuran-2(3H)-one can be used in the synthesis of Schiff bases . Schiff bases are compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – but not hydrogen. They have a wide range of applications, including use in the synthesis of other organic compounds and in the pharmaceutical industry.

Preparation of Metal Complexes

The compound can be used in the preparation of metal complexes . These complexes have been found to exhibit antibacterial and antifungal activities, making them useful in the development of new therapeutic agents .

Development of Biologically Active Compounds

5-Bromobenzofuran-2(3H)-one can be used in the fusion of biologically active heterocyclic aldehyde 2-hydroxy-5-(phenyldiazenyl)benzaldehyde with 3-amino-5-bromobenzofuran-2-carboxamide to result in valuable chemical and biological properties .

Synthesis of Fluorescent Compounds

Schiff bases, which can be synthesized from 5-Bromobenzofuran-2(3H)-one, have been found to exhibit fluorescence properties . This makes the compound useful in the development of fluorescent materials, which have a wide range of applications in areas such as bioimaging and sensing.

Safety and Hazards

5-Bromobenzofuran-2(3H)-one can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, inhaled, or in contact with skin .

Mechanism of Action

Target of Action

It’s known that bromobenzofuran compounds are often used as intermediates in organic synthesis , suggesting that their targets could be diverse depending on the specific reactions they are involved in.

Mode of Action

The mode of action of 5-Bromobenzofuran-2(3H)-one involves its interaction with other reactants in a chemical reaction. For instance, it can react with sodium azide to afford 2-(azidomethyl)-5-bromobenzofuran . The bromine atom in the compound is a good leaving group, which makes it reactive towards nucleophiles .

Result of Action

The molecular and cellular effects of 5-Bromobenzofuran-2(3H)-one’s action would depend on the specific context of its use. As a synthetic intermediate, its primary role is to facilitate the formation of more complex molecules in organic synthesis .

Action Environment

The action, efficacy, and stability of 5-Bromobenzofuran-2(3H)-one can be influenced by various environmental factors. For instance, the reaction conditions (e.g., temperature, solvent, presence of catalysts) can significantly affect its reactivity and the outcome of the chemical reactions it’s involved in .

properties

IUPAC Name

5-bromo-3H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPSJPXUPBXGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434521
Record name 5-Bromo-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzofuran-2(3H)-one

CAS RN

166386-69-2
Record name 5-Bromo-2(3H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166386-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromobenzofuran-2(3H)-one
Reactant of Route 2
5-Bromobenzofuran-2(3H)-one
Reactant of Route 3
5-Bromobenzofuran-2(3H)-one
Reactant of Route 4
5-Bromobenzofuran-2(3H)-one
Reactant of Route 5
Reactant of Route 5
5-Bromobenzofuran-2(3H)-one
Reactant of Route 6
5-Bromobenzofuran-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.